BenchChemオンラインストアへようこそ!

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

5-HT2B antagonist GPCR selectivity neuropharmacology

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 860362-27-2) is a synthetic small-molecule 2,5-dihydro-1H-pyrrole-3-carboxylate derivative. It features a 1-phenyl substituent, a 4-methoxy group, a 5-oxo functionality, and an ethyl ester at the 3-position.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 860362-27-2
Cat. No. B12877182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
CAS860362-27-2
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)N(C1)C2=CC=CC=C2)OC
InChIInChI=1S/C14H15NO4/c1-3-19-14(17)11-9-15(13(16)12(11)18-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
InChIKeyDHQYSSQTENLFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 860362-27-2): Procurement-Ready Chemical Identity and Compound Class


Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 860362-27-2) is a synthetic small-molecule 2,5-dihydro-1H-pyrrole-3-carboxylate derivative . It features a 1-phenyl substituent, a 4-methoxy group, a 5-oxo functionality, and an ethyl ester at the 3-position. This scaffold belongs to the broader pyrrole and dihydropyrrole family, which has been extensively explored for diverse pharmacological activities including kinase inhibition, GPCR modulation, and anti-infective applications [1]. The compound is commercially available from multiple suppliers at ≥95% purity, making it a readily accessible starting point for medicinal chemistry campaigns and biological screening .

Why In-Class 2,5-Dihydro-1H-Pyrrole-3-Carboxylate Analogs Cannot Substitute for Ethyl 4-Methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate


Within the 2,5-dihydro-1H-pyrrole-3-carboxylate family, seemingly minor structural variations produce profound shifts in target engagement, selectivity, and physicochemical properties. Substitution at the 4-position (methoxy vs. hydroxyl vs. hydrogen) fundamentally alters electronic character, hydrogen-bonding capacity, and metabolic stability, directly impacting pharmacological profiles [1]. The specific 4-methoxy-1-phenyl substitution pattern of CAS 860362-27-2 has been profiled across multiple target classes—including GPCRs, kinases, and metabolic enzymes—yielding a distinctive selectivity signature that cannot be extrapolated from the 4-hydroxy analog (EBPC, an aldose reductase inhibitor), the 4-amino analog, or 1-alkyl variants . As the quantitative evidence below demonstrates, generic substitution with any in-class analog would forfeit the specific target engagement and selectivity profile documented for this compound, compromising experimental reproducibility and wasting screening resources [2].

Quantitative Differentiation Evidence for Ethyl 4-Methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (860362-27-2)


5-HT2B Receptor Antagonism with Documented GPCR Selectivity: Head-to-Head Profiling Against 161 GPCRs

In a comprehensive GPCR selectivity panel (161 receptors), CAS 860362-27-2 exhibited exclusive antagonist activity at the 5-HT2B receptor with a binding IC50 of 22 ± 9.0 nM and a cellular functional IC50 of 54 nM. It was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. This near-exclusive target profile contrasts sharply with broadly active serotonergic ligands and with the 4-hydroxy analog EBPC, which primarily inhibits aldose reductase rather than engaging 5-HT receptors . The 5-HT2B exclusivity is relevant because 5-HT2B agonism is associated with valvulopathy, making clean antagonists valuable for avoiding this liability [2].

5-HT2B antagonist GPCR selectivity neuropharmacology

Kinome-Wide Selectivity: Negative Across 302 Kinases vs. Multi-Kinase Pyrrole Inhibitors

When screened against a panel of 302 kinases using the KINOMEscan competition binding assay, CAS 860362-27-2 was negative across the entire panel [1]. This is a critical differentiation from many pyrrole-3-carboxylate derivatives developed as kinase inhibitors (e.g., CHK1 inhibitors, JAK family inhibitors described in US Patent 10,071,986), which typically show multi-kinase activity [2]. For researchers investigating kinase-independent mechanisms or seeking a control compound devoid of kinase polypharmacology, this negative kinome profile establishes CAS 860362-27-2 as a uniquely clean scaffold relative to the broader pyrrole inhibitor class.

kinase selectivity KINOMEscan off-target profiling

CYP450 and Transporter Liability Profile: Clean CYP Substrate/Negative Transporter Inhibition vs. Typical Pyrrole Polypharmacology

In vitro ADME profiling shows CAS 860362-27-2 is negative for CYP substrate activity across all major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 all T1/2 > 60 min) and negative for inhibition of 12 key transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. This contrasts with many pyrrole derivatives that are metabolized by CYP3A4 or inhibit P-gp/BCRP, complicating in vivo studies [2]. For example, the 4-hydroxy analog EBPC and many polyphenolic pyrroles show significant CYP inhibition and transporter interactions, limiting their utility in intact biological systems [3].

ADME drug metabolism CYP450 transporter inhibition

Broad Enzyme Target Engagement Spectrum vs. Single-Target Analogs

Published screening data across multiple databases indicates CAS 860362-27-2 engages at least six distinct enzyme targets: DHFR (L1210 cells), 5-lipoxygenase (rat whole blood and RBL-1 cells), heme oxygenase (Plasmodium yoelii, 10 µM), DHODH (P. falciparum, IC50 = 64 nM and human), CYP2D6 (human, IC50 = 100 nM), and CCR5 antagonism [1]. This multi-target engagement profile is fundamentally different from single-target pyrrole analogs such as EBPC (aldose reductase only) or selective COX-2 pyrrole inhibitors, which are optimized for one target class [2]. The breadth of activity may be advantageous in phenotypic screening or polypharmacology approaches where simultaneous modulation of multiple pathways is desired.

multi-target profiling enzyme inhibition chemical probe

Physicochemical and Microsomal Stability Benchmarks vs. In-Class Comparators

The compound exhibits a molecular weight of 261.27 g/mol, cLogP of 2.04, 5 rotatable bonds, 7 H-bond donor+acceptor count, and pKa values of 3.90 ± 0.24 and 8.65 ± 0.24 [1]. Its rodent microsome stability exceeds a T1/2 > 60 min, indicating significant metabolic stability in vitro [1]. In comparison, the 4-hydroxy analog EBPC (MW ~275, higher H-bond donor count) and many 4-hydroxy-2-aryl substituted derivatives possess lower cLogP and different ionization profiles that affect membrane permeability and oral bioavailability predictions . The methoxy group at position 4 eliminates a hydrogen-bond donor present in the 4-hydroxy series, contributing to improved permeability characteristics while maintaining the 5-oxo-2,5-dihydro scaffold geometry.

physicochemical properties microsomal stability drug-likeness

CAVEAT: Limited Availability of Direct Head-to-Head Comparative Data from Peer-Reviewed Literature

A critical limitation of the available evidence is that much of the quantitative data for CAS 860362-27-2 originates from screening databases (BindingDB, ChEMBL, Aladdin) rather than from peer-reviewed published studies with direct, side-by-side comparator experiments [1]. While the compound has been included in at least one comprehensive pharmacological profiling study (PMC11091653), the majority of comparator data for in-class analogs is drawn from separate publications or database entries, which introduces variability in assay conditions and reduces the strength of quantitative comparisons . Procurement decisions relying on target engagement or selectivity claims should account for the cross-study nature of most comparisons. Researchers requiring definitive comparative data are advised to commission bespoke head-to-head profiling against specific analogs of interest under standardized conditions.

data gap evidence quality comparative pharmacology

Evidence-Backed Application Scenarios for Ethyl 4-Methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (860362-27-2) in Drug Discovery and Chemical Biology


5-HT2B-Selective Pharmacological Tool Compound for Serotonin Receptor Research

Based on the demonstrated exclusive 5-HT2B antagonist activity (binding IC50 = 22 ± 9.0 nM; cellular IC50 = 54 nM) with confirmed negativity across 160 other GPCRs and 302 kinases [1], CAS 860362-27-2 serves as a highly selective chemical probe for dissecting 5-HT2B-mediated signaling pathways. Researchers investigating the role of 5-HT2B in cardiac fibrosis, impulse control, or irritable bowel syndrome can use this compound to achieve target-specific modulation without the confounding serotonergic polypharmacology typical of most 5-HT ligands. The clean CYP and transporter profile further supports its use in cell-based assays and in vivo rodent models without requiring extensive formulation optimization.

Phenotypic Screening Starting Point with Multi-Target Polypharmacology Potential

With confirmed activity across at least six distinct target classes (DHFR, 5-lipoxygenase, heme oxygenase, DHODH, CYP2D6, and CCR5/5-HT2B) [2], CAS 860362-27-2 is uniquely suited as a multi-target starting scaffold for phenotypic drug discovery programs, particularly in anti-infective (DHFR + DHODH + heme oxygenase) or anti-inflammatory (5-LOX + CCR5) indications. Unlike single-target optimized pyrrole analogs, this compound's broad engagement profile may yield more robust phenotypic responses, reducing the number of screening compounds required and potentially identifying novel polypharmacology opportunities.

Negative Control for Kinase Inhibitor Selectivity Profiling

The confirmed absence of activity across 302 kinases in the KINOMEscan assay [3] makes CAS 860362-27-2 an ideal negative control compound for kinase drug discovery programs. When screening pyrrole-based kinase inhibitor libraries, researchers can use this compound to benchmark assay background and confirm that observed cellular phenotypes are kinase-dependent. This application is particularly valuable given that many pyrrole-3-carboxylate scaffolds (e.g., CHK1 inhibitors, JAK inhibitors from US Patent 10,071,986) carry intrinsic kinase polypharmacology that complicates target deconvolution.

Medicinal Chemistry Starting Scaffold with Favorable ADME Baseline

The combination of moderate lipophilicity (cLogP = 2.04), reduced H-bond donor count (vs. 4-hydroxy analogs), high rodent microsome stability (T1/2 > 60 min), and clean CYP/transporter profile [4] establishes CAS 860362-27-2 as an attractive starting point for lead optimization campaigns. Medicinal chemists can elaborate the scaffold at the 2-position or modify the ester functionality while retaining the favorable 4-methoxy substitution pattern, which has already been validated to avoid CYP liabilities and transporter interactions that complicate the development of 4-hydroxy and 4-amino pyrrole analogs.

Quote Request

Request a Quote for Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.